メナキノン-9

概要

説明

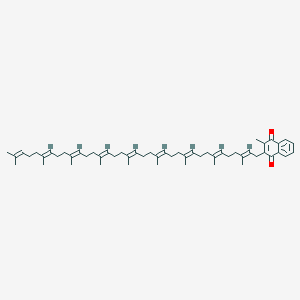

メナキノン(MK)は、2-メチル-1,4-ナフトキノンコアを有するビタミンK化合物のグループです。メナキノン-9は、ナフトキノン環に9つのイソプレノイドユニットが結合していることを特徴とするメナキノンの1つです。 これは、血液凝固、骨代謝、酸化ストレス調節など、さまざまな生物学的プロセスにおいて重要な役割を果たしています .

2. 製法

This compoundはさまざまな経路で合成できますが、工業生産では通常、枯草菌などの細菌を用いた発酵プロセスが用いられます。これらの細菌は、代謝経路の一部としてthis compoundを生成します。具体的な反応条件と下流の精製方法は、生産規模と要求される純度によって異なります。

3. 化学反応の分析

This compoundは、酸化、還元、置換など、いくつかの化学反応を起こします。これらの反応で使用される一般的な試薬と条件は次のとおりです。

酸化: this compoundは、エポキシド型に酸化され、不活性になります。この反応は、生物学的機能に不可欠です。

還元: this compoundのキノン環の還元により、γ-グルタミルカルボキシラーゼの補酵素として働く活性なヒドロキノン型が生成されます。

置換: this compoundのイソプレノイド側鎖は、置換反応により修飾できます。

これらの反応から生成される主な生成物には、ヒドロキノン型(活性)とエポキシド型(不活性)があります。

科学的研究の応用

メナキノン-9は、科学研究においてさまざまな用途があります。

骨の健康: this compoundは、カルシウム代謝を調節し、骨のミネラル化を促進することで、骨の健康に貢献します。

心臓血管の健康: 動脈石灰化を抑制し、血管の弾性を向上させる可能性があります。

抗酸化作用: this compoundは、細胞を酸化損傷から保護する抗酸化物質として作用します。

エネルギー代謝: 肝外組織のエネルギー代謝に関与しています。

作用機序

メナキノン-9の作用機序は、ビタミンKエポキシドレダクターゼ(VKORC1)による活性化を伴います。活性化されると、γ-グルタミルカルボキシラーゼの補酵素として働き、ビタミンK依存性タンパク質の翻訳後γ-カルボキシル化を可能にします。

6. 類似化合物の比較

This compoundは、9つのイソプレノイドユニットを持つことが特徴です。 他の類似化合物には、MK-4(短鎖)、およびMK-7、MK-8、MK-10(長鎖)のメナキノンが含まれます .

生化学分析

Biochemical Properties

Menaquinone-9 is essential in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It serves as the primary form of electron transport between NADH dehydrogenase II, succinate dehydrogenase, cytochrome bc1 complex, as well as nitrate and fumarate reductase enzymes . The acid–base and redox properties of Menaquinone-9 have been studied in DMPC monolayers on mercury electrodes .

Cellular Effects

Menaquinones, including Menaquinone-9, are constituents of prokaryote cell membranes where they play important functions during electron transport . They are essential for maintaining the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Molecular Mechanism

Menaquinone-9 is reduced by two electrons to produce menaquinol and shuttles these electrons to an acceptor in the next step of the chain . This substrate oxidation process provides the energy needed to maintain the proton gradient and potential energy used by the F0F1ATPase complex to convert ADP into ATP .

Dosage Effects in Animal Models

It is known that Menaquinone-4, a minor bacterial product but one that has the smallest number of isoprenoid units, and Menaquinone-9, a typical bacterially produced menaquinone, were examined in rats .

Metabolic Pathways

Menaquinone-9 is involved in the shikimate pathway, polyisoprene pathway, and menaquinone pathway . It shares a common naphthoquinone ring and polyisoprene biosynthesis pathway .

Transport and Distribution

Menaquinone-9 is a membrane-associated metabolite that serves as a vital electron carrier for respiration and photosynthesis . It is the primary form of electron transport between various enzymes present in the bacterial cell membrane .

Subcellular Localization

Menaquinone-9 is associated with the Intracellular Membrane Domain (IMD) in mycobacteria, a spatially distinct region of the plasma membrane with diverse functions . The polar enrichment of the fluorescent protein fusion colocalizing with an IMD marker protein in situ has been observed .

準備方法

MK-9 can be synthesized through various routes, but its industrial production typically involves fermentation processes using bacteria such as Bacillus subtilis. These bacteria produce MK-9 as part of their metabolic pathways. The specific reaction conditions and downstream purification methods vary depending on the production scale and desired purity.

化学反応の分析

MK-9 undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: MK-9 can be oxidized to its epoxide form, which is inactive. This reaction is essential for its biological function.

Reduction: Reduction of MK-9’s quinone ring yields the active hydroquinone form, which serves as a coenzyme for γ-glutamyl carboxylase.

Substitution: MK-9’s isoprenyl side chains can be modified through substitution reactions.

Major products formed from these reactions include the hydroquinone form (active) and the epoxide form (inactive).

類似化合物との比較

MK-9 stands out due to its nine isoprenyl units. Other similar compounds include MK-4 (short-chain) and MK-7, MK-8, and MK-10 (long-chain) menaquinones .

生物活性

Menaquinone-9 (MK-9), a member of the vitamin K2 family, plays a significant role in various biological processes, particularly in bone health and cardiovascular function. This article explores the biological activity of MK-9, supported by case studies, research findings, and data tables.

Overview of Menaquinone-9

Menaquinones are lipid-soluble vitamins that are essential for the synthesis of certain proteins involved in blood coagulation and bone metabolism. MK-9 is primarily found in fermented foods such as cheese and is absorbed in the intestines. Unlike phylloquinone (vitamin K1), which is predominantly found in green leafy vegetables, MK-9 is more bioactive and has been associated with various health benefits.

Biological Functions

1. Bone Health

MK-9 is crucial for the synthesis of osteocalcin, a protein that binds calcium in bones. Research indicates that MK-9 has a higher biological activity compared to MK-4, enhancing bone mineralization and reducing fracture risk.

- Study Findings : In a study involving warfarin-treated rats, MK-9 supplementation resulted in significantly higher levels of carboxylated osteocalcin compared to controls, indicating better calcium binding and bone health .

2. Cardiovascular Health

MK-9 has been linked to cardiovascular protection through its role in inhibiting vascular calcification. MGP (Matrix Gla Protein) is a vitamin K-dependent protein that prevents calcification in arteries.

- Epidemiological Evidence : The Rotterdam Study showed that individuals with higher MK-9 intake had lower rates of coronary heart disease (CHD). Specifically, those in the highest tertile of menaquinone intake had a relative risk reduction of 0.43 compared to those in the lowest tertile .

Absorption and Metabolism

The absorption of MK-9 occurs primarily through dietary sources. A study examining colonic absorption in rats demonstrated that while MK-4 showed some absorption into the bloodstream, MK-9 was largely retained within the colon without significant transfer to lymphatic or blood circulation . This suggests that dietary intake is crucial for achieving effective systemic levels of MK-9.

Case Studies

Case Study 1: Coronary Heart Disease

In a cohort study involving 564 postmenopausal women, researchers observed that higher dietary intake of MK-9 was associated with a 9% reduction in CHD risk. This finding underscores the potential protective effect of menaquinones on cardiovascular health .

Case Study 2: Bone Density Improvement

A clinical trial assessed the impact of MK-9 supplementation on bone density among elderly women. Results indicated significant improvements in bone mineral density after six months of daily MK-9 intake compared to a placebo group .

Data Table: Comparison of Menaquinone Forms

| Menaquinone Type | Source | Biological Activity | Key Benefits |

|---|---|---|---|

| MK-4 | Animal products | Moderate | Bone health |

| MK-7 | Fermented foods | High | Cardiovascular protection |

| MK-9 | Cheese | Very High | Bone mineralization, CHD risk reduction |

特性

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXHNIUHQUASO-UVZVDVBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317587 | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

785.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

523-39-7 | |

| Record name | Menaquinone 9 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-39-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menaquinone 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENAQUINONE 9 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3YR8XD3W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。